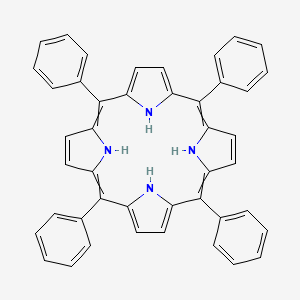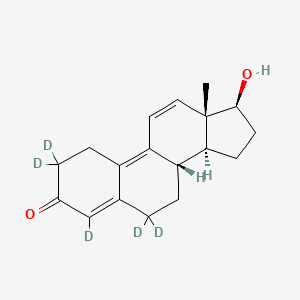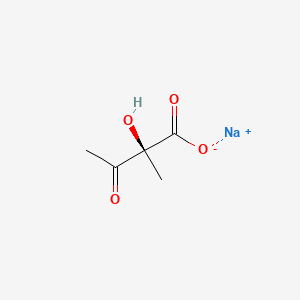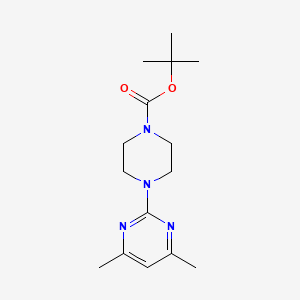
5,10,15,20-Tetraphenyl-21H,23H-porphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetraphenyl-21H,23H-porphine: is a synthetic porphyrin compound with the molecular formula C44H30N4 . It is a macrocyclic molecule consisting of four pyrrole subunits interconnected via methine bridges, forming a large conjugated system. This compound is known for its deep red color and strong absorption in the visible region, making it useful in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine typically involves the condensation of benzaldehyde with pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid. The reaction proceeds through the formation of intermediate dipyrromethane, which further condenses to form the porphyrin macrocycle. The crude product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
化学反応の分析
Types of Reactions: 5,10,15,20-Tetraphenyl-21H,23H-porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications or other oxidized derivatives.
Reduction: It can be reduced to form chlorins or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Porphyrin dications and other oxidized derivatives.
Reduction: Chlorins and other reduced forms.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
科学的研究の応用
Chemistry: 5,10,15,20-Tetraphenyl-21H,23H-porphine is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic properties .
Biology: In biological research, this compound is used as a model for studying heme proteins and their functions. It helps in understanding the binding and activation of small molecules like oxygen and carbon monoxide .
Medicine: The compound and its metal complexes are investigated for their potential use in photodynamic therapy (PDT) for cancer treatment. The strong absorption of light and generation of reactive oxygen species make it suitable for targeting cancer cells .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and sensors. Its optical properties are exploited in various applications .
作用機序
The mechanism of action of 5,10,15,20-Tetraphenyl-21H,23H-porphine involves its ability to form stable complexes with metal ions. These metal complexes can catalyze various chemical reactions, including oxidation and reduction processes. The compound’s conjugated system allows for efficient absorption of light, leading to the generation of reactive oxygen species in photodynamic therapy .
類似化合物との比較
5,10,15,20-Tetraphenyl-21H,23H-porphine-p,p′,p,p′′′-tetrasulfonic acid tetrasodium hydrate: A water-soluble derivative with sulfonate groups.
This compound nickel(II): A nickel complex used in catalysis.
This compound copper(II): A copper complex with applications in photodynamic therapy.
Uniqueness: this compound is unique due to its strong absorption in the visible region, making it highly effective in photodynamic therapy and as a photosensitizer. Its ability to form stable metal complexes also sets it apart from other porphyrins .
特性
分子式 |
C44H32N4 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC名 |
5,10,15,20-tetraphenyl-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45-48H |
InChIキー |
UTOWSIGAQFSSNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=CC=C7)N5)C8=CC=CC=C8)C9=CC=CC=C9)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)


![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)


![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)


![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
